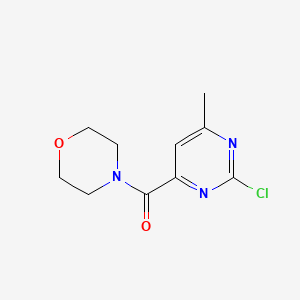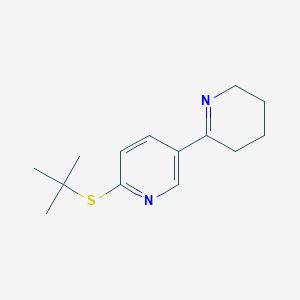
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is an organic compound that features a bipyridine core with a tert-butylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of a bipyridine derivative with tert-butylthiol. One common method involves the use of a Grignard reagent, such as tert-butylmagnesium chloride, which reacts with sulfur to form the corresponding thiolate. This thiolate is then reacted with a bipyridine derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone .
Aplicaciones Científicas De Investigación
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism by which 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylthio group can modulate the electronic properties of the bipyridine core, influencing its reactivity and binding affinity. This modulation can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
2,3’-Bipyridine: The parent compound without the tert-butylthio substituent.
tert-Butylsulfinamide: A related compound with a tert-butylthio group and an amine functionality
Uniqueness
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the combination of the bipyridine core and the tert-butylthio group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and materials science .
Propiedades
Fórmula molecular |
C14H20N2S |
|---|---|
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3 |
Clave InChI |
YFBPDGCSZCQJIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
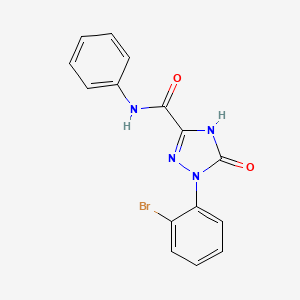



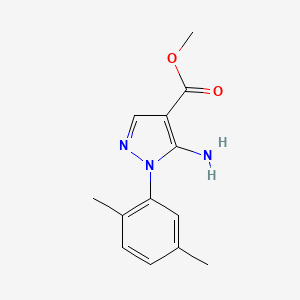
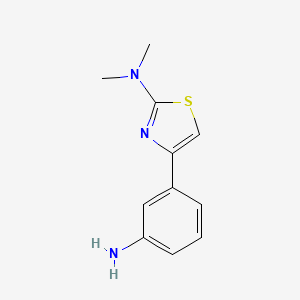

![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)




